
Nona-1,6-diene-3,8-diyn-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,6-diene-3,8-diyn-5-one is an organic compound with the molecular formula C9H8O It is characterized by the presence of two double bonds and two triple bonds within its nine-carbon chain, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,6-diene-3,8-diyn-5-one typically involves multi-step organic reactions. One common method is the coupling of appropriate alkyne and alkene precursors under specific conditions. For example, a palladium-catalyzed cross-coupling reaction can be employed to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nona-1,6-diene-3,8-diyn-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to a variety of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Nona-1,6-diene-3,8-diyn-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Nona-1,6-diene-3,8-diyn-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This can lead to changes in cellular processes and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Nona-1,8-diyne: This compound has a similar carbon chain but lacks the double bonds and ketone group present in Nona-1,6-diene-3,8-diyn-5-one.
Nona-3,6-diyn-1-ol: This compound contains a hydroxyl group instead of a ketone group and has a different arrangement of double and triple bonds.
Uniqueness
This compound is unique due to its combination of double bonds, triple bonds, and a ketone functional group within a single molecule
Properties
CAS No. |
881038-11-5 |
|---|---|
Molecular Formula |
C9H6O |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
nona-1,6-dien-3,8-diyn-5-one |
InChI |
InChI=1S/C9H6O/c1-3-5-7-9(10)8-6-4-2/h1,4-5,7H,2H2 |
InChI Key |
RLTMZYHMKCWYEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC(=O)C=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
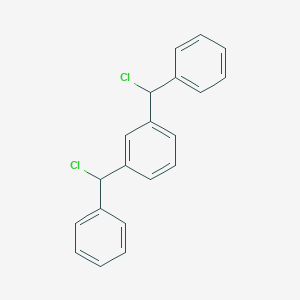
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
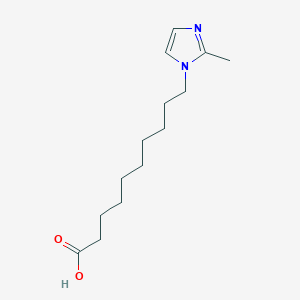

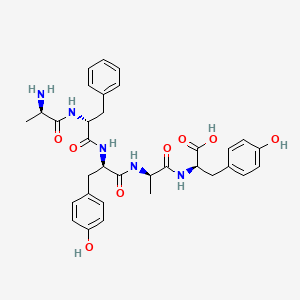
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
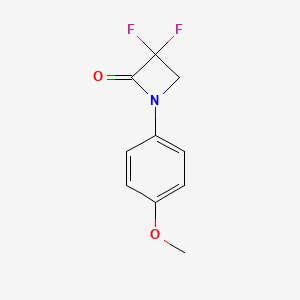
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
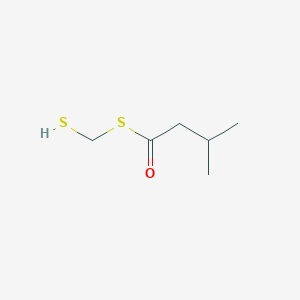
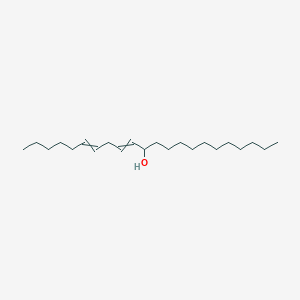
![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
